Isoamyl acetate

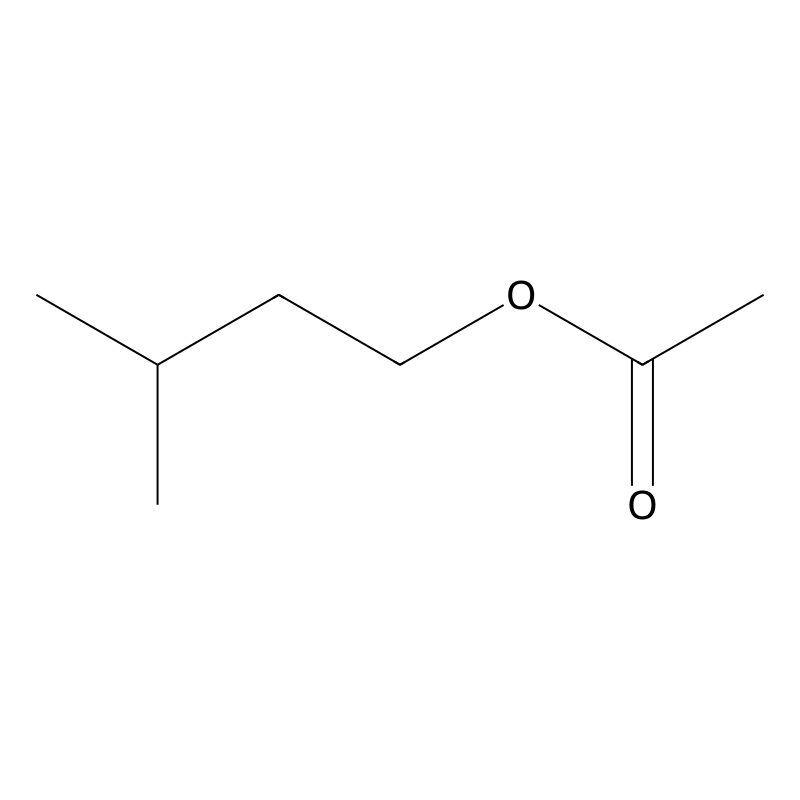

CH3COO(CH2)2CH(CH3)2

CH3COO(CH2)2CH(CH3)2

C7H14O2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH3COO(CH2)2CH(CH3)2

CH3COO(CH2)2CH(CH3)2

C7H14O2

Molecular Weight

InChI

InChI Key

SMILES

solubility

0.02 M

2 mg/mL at 25 °C

In water, 2000 mg/L at 25 °C

Soluble in 400 parts water ... Solubility of water in isoamyl acetate (25 °C) 1.6% by volume.

Miscible with alcohol, ether, ethyl acetate, amyl alcohol.

1:3 in 60% alcohol; miscible with most fixed oils

Solubility in water, g/100ml at 20 °C: 0.2

Soluble in ether, ethyl acetate and most fixed oils, slightly soluble in water, insoluble in glycerol and propylene glycol

1ml in 3ml 60% ethanol (in ethanol)

0.3%

Synonyms

Canonical SMILES

Application in Food Science Research:

Isoamyl acetate, with its characteristic banana-like odor, is commonly used in flavor research. Scientists utilize it to investigate aroma perception, flavor interactions, and the development of novel flavoring agents. Studies employ isoamyl acetate at varying concentrations to understand its impact on the overall flavor profile of food products and how it interacts with other flavor compounds.

For instance, one research study investigated the influence of isoamyl acetate and other esters on the flavor profile of yogurt. The findings suggested that isoamyl acetate, along with other volatile compounds, significantly affects yogurt's taste and aroma perception [].

Application in Material Science Research:

Due to its solvent properties, isoamyl acetate finds applications in polymer research. Scientists utilize it to dissolve and process various polymers, enabling studies on their properties and potential applications.

For example, research has explored the use of isoamyl acetate as a solvent for electrospinning, a technique for producing nanofibers. The findings demonstrated the effectiveness of isoamyl acetate in dissolving specific polymers and generating nanofibers with desired characteristics [].

Isoamyl acetate, also known as isopentyl acetate, is an ester with the molecular formula C₇H₁₄O₂. It is a colorless liquid characterized by a strong, pleasant odor reminiscent of bananas and pears. Isoamyl acetate is slightly soluble in water but highly soluble in most organic solvents. It occurs naturally in various fruits such as bananas, apples, and grapes, and is also produced during fermentation processes in beverages like beer and whisky . Its distinctive aroma has led to its common use in flavoring and fragrance applications.

The primary method for synthesizing isoamyl acetate involves the Fischer esterification reaction, where isoamyl alcohol reacts with acetic acid in the presence of an acid catalyst, typically sulfuric acid. The reaction proceeds as follows:

- Protonation of the carboxyl group of acetic acid.

- Nucleophilic attack by the hydroxyl group of isoamyl alcohol.

- Proton transfer and loss of water to form isoamyl acetate.

This reaction can be summarized by the equation:

In addition to Fischer esterification, isoamyl acetate can also be produced through rectification of amyl acetate or other synthetic methods .

Isoamyl acetate exhibits various biological activities. It acts as a natural attractant for honey bees, released from their sting apparatus to signal alarm and attract other bees . Additionally, studies have shown that isoamyl acetate can influence the behavior of certain organisms, including its potential effects on insect attraction and repulsion.

Isoamyl acetate can be synthesized through several methods:

- Fischer Esterification: The most common method involving the reaction between isoamyl alcohol and acetic acid using an acid catalyst.

- Rectification: A distillation process that separates isoamyl acetate from amyl acetate or other related compounds.

- Microbial Fermentation: Certain microorganisms can produce isoamyl acetate during fermentation processes.

- Transesterification: This method involves the reaction of fatty acids or triglycerides with isoamyl alcohol to produce esters .

Isoamyl acetate is widely used across various industries:

- Flavoring Agent: It imparts banana or pear flavors in foods such as candies (e.g., circus peanuts), chewing gum (e.g., Juicy Fruit), and beverages.

- Fragrance Industry: Employed in perfumes and scented products due to its pleasant aroma.

- Solvent: Utilized as a solvent for varnishes, oil paints, and nitrocellulose lacquers.

- Respirator Testing: Its low toxicity makes it suitable for testing the effectiveness of gas masks and respirators .

Research on the interactions of isoamyl acetate with biological systems has shown that it can be hydrolyzed by enzymes such as pancreatin and those found in pig jejunum. Studies indicate varying degrees of hydrolysis depending on concentration levels; higher concentrations lead to more complete hydrolysis . Additionally, its interactions with other compounds have been explored for potential applications in agriculture and pest control due to its attractant properties.

Isoamyl acetate shares similarities with several other esters. Here is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Odor Characteristics | Primary Uses |

|---|---|---|---|

| Isoamyl Acetate | C₇H₁₄O₂ | Banana/Pear | Flavoring agent, solvent |

| Ethyl Acetate | C₄H₈O₂ | Sweet/fruity | Solvent in paints and coatings |

| Butyl Acetate | C₆H₁₄O₂ | Fruity | Solvent for lacquers |

| Methyl Butyrate | C₅H₁₀O₂ | Pineapple | Flavoring agent |

| Propyl Acetate | C₅H₁₂O₂ | Fruity | Solvent for coatings |

Uniqueness

Isoamyl acetate is unique due to its specific fruity aroma that closely resembles bananas and pears, making it particularly valuable in food flavoring applications. Its low toxicity profile further distinguishes it from some other esters that may have more harmful effects .

Physical Description

Liquid

COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.

Colourless liquid with a fruity, pear, banana-like odour

Colorless liquid with a banana-like odor.

Color/Form

XLogP3

Boiling Point

142.5 °C

142 °C

288°F

Flash Point

Flash point, closed cup: 92 °F (33 °C); open cup: 100 °F (38 °C).

25 °C closed cup

25 °C c.c.

77°F

Vapor Density

Relative vapor density (air = 1): 4.5

4.49

Density

d154 0.88

0.876 at 15 °C/4 °C

Relative density (water = 1): 0.87

0.868-0.878

0.876 at 59°F

0.87

LogP

2.25

log Kow = 2.25

2.13

Odor

Fruity, banana, sweet, fragrant, powerful odor

At room temperature, the low molecular- weight ester isoamyl acetate (IAA)... is a liquid with an intense, but pleasant banana-like odor.

Sweet fruity smell

Melting Point

-78.5 °C

-78.5°C

-79 °C

-109°F

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2810 companies. For more detailed information, please visit ECHA C&L website;

Of the 18 notification(s) provided by 2809 of 2810 companies with hazard statement code(s):;

H226 (99.96%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

5.60 mmHg

5.6 mm Hg at 25 °C /from experimentally derived coefficients/

Vapor pressure, kPa at 20 °C:

4 mmHg

Pictograms

Flammable

Other CAS

Wikipedia

Use Classification

Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern

Food additives -> Flavoring Agents

Flavoring Agents -> JECFA Flavorings Index

Fire Hazards -> Flammable - 3rd degree

Cosmetics -> Solvent

Methods of Manufacturing

Rectification of commercial amyl acetate.

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing

1-Butanol, 3-methyl-, 1-acetate: ACTIVE

The technical product is also known as pear oil or banana oil.

In commercial practice, amyl invariably means isoamyl.

Analytic Laboratory Methods

Method: OSHA 07; Procedure: gas chromatography with flame ionization detector; Analyte: isoamyl acetate; Matrix: air; Detection Limit: not provided.

A gas chromatographic method for the analysis of isoamyl acetate, consists of a stainless steel column, 3 m x 3 mm ID, packed with Chromosorb WHP (100/120 mesh) coated with 5% FFAP, with hydrogen-air flame ionization detection, and nitrogen or helium as the carrier gas at a flow rate of 30 mL/min, is a NIOSH approved method. A sample injection volume of 5 uL is suggested, the column temperature is 90 °C, the injection temperature is 200-225 °C, and the detection temperature is 250-300 °C. This method has a estimated detection limit of 0.02 mg/sample, and a relative standard deviation of 0.010, over a working range of 2.6 to 10 mg/sample.

Storage Conditions

Close tightly, and store in detached warehouse under full fire prevention control.